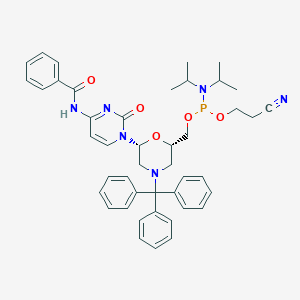
N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. This compound is a phosphorite monomer, which means it plays a crucial role in the formation of phosphorodiamidate linkages in nucleic acid structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite involves the protection of the morpholino ring and the benzoylation of the nitrogen atom. The trityl group is introduced to protect the nitrogen atom during the synthesis process. The phosphoramidite group is then added to the 5’-position of the morpholino ring .
Industrial Production Methods
Industrial production of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite typically involves large-scale synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite primarily undergoes substitution reactions, where the phosphoramidite group reacts with other nucleophiles to form phosphorodiamidate linkages .
Common Reagents and Conditions
Common reagents used in these reactions include activators such as tetrazole or its derivatives, which facilitate the coupling of the phosphoramidite group with the nucleophile. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Major Products
The major products formed from these reactions are oligonucleotides with phosphorodiamidate linkages, which are more stable and resistant to enzymatic degradation compared to natural phosphodiester linkages .
Applications De Recherche Scientifique
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is widely used in the synthesis of modified oligonucleotides for various scientific research applications. These include:
Chemistry: Used in the synthesis of stable oligonucleotide analogs for studying nucleic acid interactions and mechanisms
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing and regulation
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections
Industry: Applied in the production of diagnostic probes and biosensors for detecting specific nucleic acid sequences
Mécanisme D'action
The mechanism of action of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite involves the formation of stable phosphorodiamidate linkages in oligonucleotides. These linkages enhance the stability and binding affinity of the oligonucleotides to their target sequences, thereby improving their efficacy in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Trityl-N4-benzoyl-morpholino-C-3’-O-phosphoramidite: Similar in structure but with the phosphoramidite group at the 3’-position.
N-Trityl-N4-benzoyl-morpholino-C-2’-O-phosphoramidite: Similar in structure but with the phosphoramidite group at the 2’-position
Uniqueness
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is unique due to its specific positioning of the phosphoramidite group at the 5’-position, which provides distinct advantages in the synthesis of oligonucleotides with enhanced stability and binding properties .
Propriétés
Formule moléculaire |
C44H49N6O5P |
|---|---|
Poids moléculaire |
772.9 g/mol |
Nom IUPAC |
N-[1-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H49N6O5P/c1-33(2)50(34(3)4)56(53-29-17-27-45)54-32-39-30-48(31-41(55-39)49-28-26-40(47-43(49)52)46-42(51)35-18-9-5-10-19-35)44(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38/h5-16,18-26,28,33-34,39,41H,17,29-32H2,1-4H3,(H,46,47,51,52)/t39-,41+,56?/m0/s1 |
Clé InChI |
BUAVHKSBQVLXPP-SKSUEDBOSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
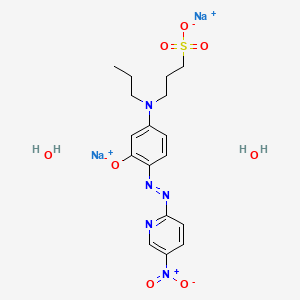
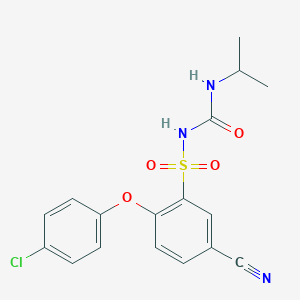

![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
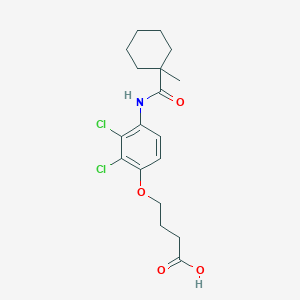

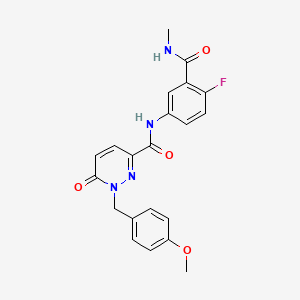
![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
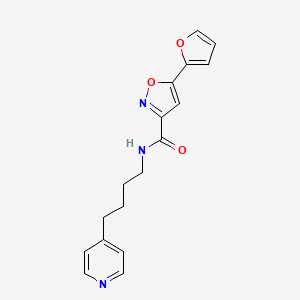

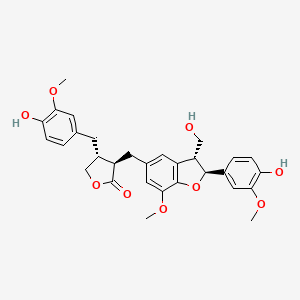
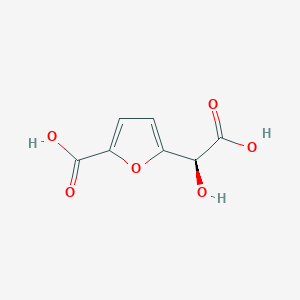
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
